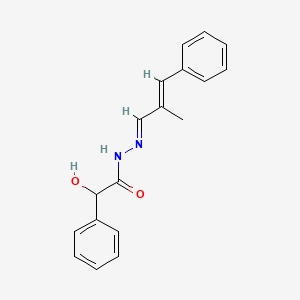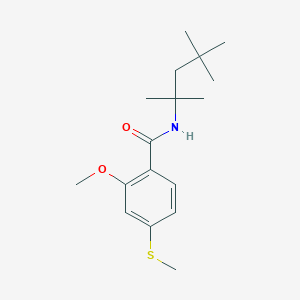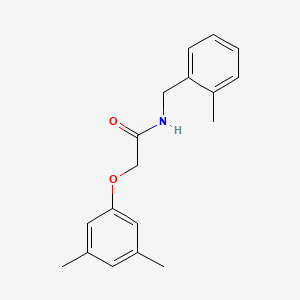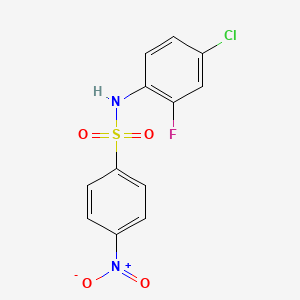![molecular formula C15H12F2N2O4 B5844462 N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide, also known as DFN-15, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the family of benzamide derivatives and is primarily used in research studies to investigate its mechanism of action and potential benefits in various diseases.
Wirkmechanismus
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide also inhibits the activity of various enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cyclooxygenases (COXs).
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments such as its high potency, low toxicity, and ability to cross the blood-brain barrier. However, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to investigate its potential therapeutic applications in humans. Possible future directions for N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide research include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide in various diseases.
Synthesemethoden
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 2-(difluoromethoxy)aniline with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. Inflammation research has shown that N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-9-6-7-10(8-12(9)19(21)22)14(20)18-11-4-2-3-5-13(11)23-15(16)17/h2-8,15H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLAINWTGLNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)



![3-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5844456.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)

![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)